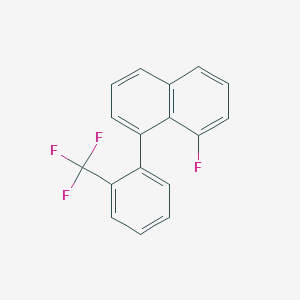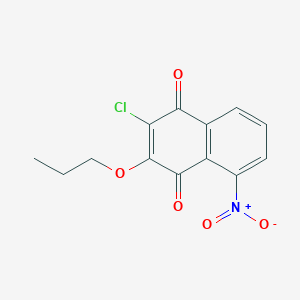
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinolone class of molecules. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Quinoline Formation: Construction of the quinoline core through cyclization reactions.
Piperazine Substitution: Introduction of the 4-methylpiperazin-1-yl group via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA processes, resulting in antibacterial and anticancer effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can be compared with other quinolone derivatives:
Similar Compounds: Ciprofloxacin, Levofloxacin, Moxifloxacin.
Uniqueness: The presence of the cyclopropyl and 4-methylpiperazin-1-yl groups imparts unique biological activities and pharmacokinetic properties.
Propiedades
Número CAS |
143437-64-3 |
|---|---|
Fórmula molecular |
C17H21N3O |
Peso molecular |
283.37 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C17H21N3O/c1-18-8-10-19(11-9-18)14-4-5-15-16(12-14)20(13-2-3-13)7-6-17(15)21/h4-7,12-13H,2-3,8-11H2,1H3 |
Clave InChI |
FFMDXCMOXDXDRV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C=CN3C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)



![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)
![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)


![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)


